N-phenyl-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide
Overview
Description
N-phenyl-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide is a synthetic organic compound that features a tetrazole ring, a cyclohexyl group, and a phenyl group. Tetrazoles are known for their diverse biological activities and are often used in medicinal chemistry due to their ability to act as bioisosteres of carboxylic acids .
Preparation Methods
The synthesis of N-phenyl-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide typically involves the following steps:
Formation of the Tetrazole Ring: This can be achieved through a using azides and alkynes under mild conditions.
Cyclohexyl Group Introduction: The cyclohexyl group can be introduced via a Grignard reaction or other organometallic methods.
Acetamide Formation: The final step involves the formation of the acetamide group through acylation reactions.
Industrial production methods often utilize eco-friendly approaches, such as using water as a solvent and moderate reaction conditions to achieve high yields with minimal environmental impact .
Chemical Reactions Analysis
N-phenyl-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The tetrazole ring can undergo nucleophilic substitution reactions, often using reagents like sodium azide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-phenyl-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of N-phenyl-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the carboxylate group of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity .
Comparison with Similar Compounds
N-phenyl-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide is unique due to its combination of a tetrazole ring, cyclohexyl group, and phenyl group. Similar compounds include:
This compound derivatives: These compounds have similar structures but different substituents on the phenyl or cyclohexyl groups.
Tetrazole derivatives: Compounds like 5-substituted tetrazoles, which share the tetrazole ring but have different substituents.
This compound’s unique structure allows it to exhibit distinct biological and chemical properties compared to other tetrazole derivatives .
Properties
IUPAC Name |
N-phenyl-2-[1-(tetrazol-1-ylmethyl)cyclohexyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O/c22-15(18-14-7-3-1-4-8-14)11-16(9-5-2-6-10-16)12-21-13-17-19-20-21/h1,3-4,7-8,13H,2,5-6,9-12H2,(H,18,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVNGKAFHRPADRA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CC(=O)NC2=CC=CC=C2)CN3C=NN=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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